Acetylene;4-tert-butylphenol

Description

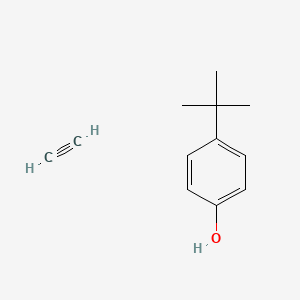

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

acetylene;4-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O.C2H2/c1-10(2,3)8-4-6-9(11)7-5-8;1-2/h4-7,11H,1-3H3;1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBQYTCIOHLJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)O.C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28514-92-3 | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-, polymer with ethyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28514-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80951203 | |

| Record name | 4-tert-Butylphenol--acetylene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80951203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28514-92-3 | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-, polymer with ethyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-tert-Butylphenol--acetylene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80951203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Macromolecular Synthesis and Characterization of 4 Tert Butylphenol Ethyne Copolymers

Mechanistic Investigations of 4-tert-Butylphenol (B1678320) and Ethyne (B1235809) Polymerization

The synthesis of 4-tert-butylphenol-ethyne copolymers is achieved through catalyst-mediated polymerization processes. The reaction involves the combination of 4-tert-butylphenol and ethyne monomers to create a polymer structure. ontosight.ai The presence of the 4-tert-butylphenol unit makes it a monofunctional monomer, which can act as a chain stopper, thereby controlling the molecular weight of the resulting polymer. vinatiorganics.comwikipedia.org

Catalyst-Mediated Polymerization Pathways: Exploration of Catalytic Systems and Their Influence on Reaction Kinetics

Various catalytic systems have been explored for the polymerization of phenols and acetylenic monomers. The synthesis of copolymers from these monomers typically requires a catalyst to proceed effectively. ontosight.ai

One industrial method involves the modification of a pre-formed p-tert-butylphenol-paraformaldehyde tackifying resin with acetylene (B1199291). google.com This process utilizes catalysts such as zinc naphthenate or zinc acetate. google.com The reaction kinetics are influenced by the catalyst, with the polymerization occurring at elevated temperatures. google.com

In related research on acetylenic polymers, palladium (Pd) complexes in conjunction with co-catalysts like silver triflate (AgOTf) have been used for the polymerization of substituted acetylenes. researchgate.net While not a direct polymerization of 4-tert-butylphenol and ethyne, this highlights the utility of transition metal catalysts in forming polyacetylene chains. Furthermore, metal-free catalysis, for instance using 1,4-diazabicyclo[2.2.2]octane (DABCO), has been shown to be effective for the polymerization of certain activated alkynes, proceeding rapidly even at low temperatures. researchgate.net

Enzymatic catalysis, such as using horseradish peroxidase (HRP), has been employed for the copolymerization of 4-tert-butylphenol with other phenolic compounds. beilstein-journals.orgnih.gov This method proceeds via an oxidative coupling mechanism and can yield polymers with high molecular weights. nih.gov

The choice of catalyst is critical as it dictates the reaction pathway and the structure of the final polymer. For instance, enzyme-catalyzed polymerization of phenols can lead to a mix of phenylene (C-C) and oxyphenylene (C-O-C) linkages. beilstein-journals.orgnih.gov

Table 1: Catalytic Systems for Polymerization of 4-tert-Butylphenol and/or Ethyne Derivatives

| Catalyst System | Monomers | Key Findings |

|---|---|---|

| Zinc Naphthenate / Zinc Acetate | p-tert-Butylphenol-paraformaldehyde resin and Acetylene | Effective for producing modified tackifying resins at high temperatures (230-250°C). google.com |

| Palladium (Pd) complexes / AgOTf | 1-chloro-2-(4-tert-butylphenyl)acetylene | Catalyzes the polymerization of substituted acetylenes. researchgate.net |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Difunctional or trifunctional activated alkynes | Provides a metal-free route that proceeds quickly at 0°C in air. researchgate.net |

Influence of Reaction Conditions on Polymer Chain Growth and Microstructure

Reaction conditions play a pivotal role in determining the final properties of the 4-tert-butylphenol-ethyne copolymers, including chain length, composition, and microstructure. researchgate.netippi.ac.ir

Temperature: Temperature significantly affects reaction rates and polymer structure. In the synthesis of acetylene-modified resins, temperatures are typically high, in the range of 230-250°C, to drive the reaction. google.com In contrast, some catalyst systems for acetylenic monomers can operate at much lower temperatures, such as 0°C. researchgate.net For palladium-catalyzed coupling reactions of related compounds, temperatures between 60–80°C are often employed, with the choice critically affecting the product yield.

Pressure: The pressure of the acetylene gas is a key parameter in the synthesis of modified resins. google.com In related olefin copolymerizations, a decrease in monomer pressure has been shown to increase specific activity and significantly raise the molecular weight of the resulting polymer. ippi.ac.irippi.ac.ir For example, reducing pressure from 11 to 3 atm in an ethylene-propylene copolymerization led to a 1.6-fold increase in activity and more than doubled the number-average molecular weight (Mn) from 38 kg/mol to 89 kg/mol . ippi.ac.irippi.ac.ir

Solvent: The choice of solvent can influence catalyst activity and polymer characteristics. Common solvents for related palladium-catalyzed reactions include tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). Studies on other copolymerizations have shown that changing the solvent from toluene (B28343) to heptane (B126788) can increase catalyst activity and alter the composition and crystallinity of the copolymer. ippi.ac.irippi.ac.ir

Monomer Concentration and Ratio: The relative concentrations of the monomers influence the composition of the copolymer. In studies of ethylene (B1197577)/propylene copolymerization, increasing the ethylene/propylene molar ratio from 0.7 to 2 resulted in a higher ethylene content in the final polymer (from 92 to 97 mol%) and a corresponding increase in crystallinity. ippi.ac.irippi.ac.ir This principle applies to 4-tert-butylphenol-ethyne systems, where the ratio of monomers will dictate the frequency of tert-butylphenol incorporation.

Table 2: Effect of Reaction Conditions on Polymer Properties in Related Copolymerization Systems

| Parameter | Change | Observed Effect | System |

|---|---|---|---|

| Pressure | Decrease (11 to 3 atm) | 1.6x increase in activity; Mn increased from 38 to 89 kg/mol . ippi.ac.irippi.ac.ir | Ethylene-Propylene |

| Monomer Ratio (E/P) | Increase (0.7 to 2) | Ethylene content increased from 92 to 97 mol%; Crystallinity increased. ippi.ac.irippi.ac.ir | Ethylene-Propylene |

| Solvent | Toluene vs. Heptane | Higher activity in heptane; Lower crystallinity in heptane. ippi.ac.irippi.ac.ir | Ethylene-Propylene |

Structural Elucidation and Conformational Analysis of 4-tert-Butylphenol-Ethyne Copolymers

The unique properties of these copolymers are a direct result of their chemical structure and three-dimensional shape. ontosight.ai

Stereochemical Aspects and Polymer Conformation

The stereochemistry of the polyacetylene backbone, specifically the configuration of the double bonds (cis vs. trans), is a critical aspect of the polymer's structure. The steric hindrance from the large tert-butylphenyl side groups can affect the polymer's ability to adopt a planar conformation, influencing its packing and solid-state properties. ontosight.ai Research on similar substituted polyacetylenes has shown that the polymer can exist in a cis-transoid form, which can be isomerized to the trans form under pressure. acs.org The conformation of the 4-tert-butylphenol-ethyne copolymer chains will ultimately be a balance between the electronic driving forces of the conjugated backbone and the steric repulsion of the bulky side groups.

Advanced Spectroscopic and Structural Characterization Methodologies for Copolymers

A suite of analytical techniques is employed to determine the molecular weight, structure, and purity of 4-tert-butylphenol-ethyne copolymers. ontosight.ai

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure. ontosight.ai In related copolymers, ¹H NMR shows broad signals characteristic of the protons of the tert-butyl group (in the range of 1.79–0.06 ppm) and the polymer backbone. beilstein-journals.orgnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in the copolymer. ontosight.ai For instance, in enzymatically polymerized phenols, IR signals in the 1024–1174 cm⁻¹ range indicate the presence of C–O stretching vibrations from ether linkages. beilstein-journals.orgnih.gov

Gel Permeation Chromatography (GPC): GPC is the standard method for determining the molecular weight and molecular weight distribution (polydispersity) of the copolymers. ontosight.ai

Mass Spectrometry (MS): Techniques like MALDI-TOF mass spectrometry can be used to characterize the mass of polymer chains and identify end groups. researchgate.net

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermal Gravimetric Analysis (TGA) are used to measure thermal properties like glass transition temperature and thermal stability. rsc.org

Table 3: Spectroscopic and Analytical Methods for Copolymer Characterization

| Technique | Information Obtained | Reference |

|---|---|---|

| ¹H and ¹³C NMR | Chemical structure, monomer incorporation, sequence distribution. ontosight.aibeilstein-journals.orgnih.gov | ontosight.ai, beilstein-journals.org, nih.gov |

| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C-O ether linkages). ontosight.aibeilstein-journals.orgnih.gov | ontosight.ai, beilstein-journals.org, nih.gov |

| Gel Permeation Chromatography (GPC) | Molecular weight and polydispersity. ontosight.ai | ontosight.ai |

| MALDI-TOF Mass Spectrometry | Molecular mass of polymer chains. researchgate.net | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary Structure and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the primary structure and connectivity of 4-tert-butylphenol-ethyne copolymers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the polymer chain.

In the ¹H NMR spectra of these copolymers, characteristic signals corresponding to the aromatic protons of the 4-tert-butylphenol unit and the protons of the tert-butyl group are observed. escholarship.orgacs.org The chemical shifts of the aromatic protons are influenced by their position on the ring and the nature of the polymer backbone. acs.org For instance, in one study, the aromatic protons of ortho-hydroxybenzoxazines derived from 4-tert-butylphenol appeared as doublets in the ranges of 6.81–6.87 ppm and 6.50–6.51 ppm. acs.org A singlet corresponding to the tert-butyl group is typically found in the upfield region, around 1.24–1.26 ppm. acs.org The integration of these signals allows for the determination of the relative number of protons and can be used to confirm the monomer ratio in the copolymer. magritek.com

¹³C NMR spectroscopy provides complementary information on the carbon skeleton of the copolymer. escholarship.orgchemicalbook.com The spectra show distinct signals for the carbons of the aromatic ring, the tert-butyl group, and the ethyne units in the polymer backbone. chemicalbook.comresearchgate.net The chemical shifts of the aromatic carbons can confirm the substitution pattern on the phenol (B47542) ring. chemicalbook.com For example, the ¹³C NMR spectrum of 4-tert-butylphenol itself shows characteristic peaks that can be compared to the copolymer spectrum to identify shifts due to polymerization. chemicalbook.com Theoretical calculations of ¹³C NMR chemical shifts, using methods like the tight-binding sum-over-state theory, can further aid in the assignment of experimental spectra and provide insights into the electronic structure of the polymer chains. researchgate.net Two-dimensional NMR techniques, such as HSQC, can be employed to correlate the ¹H and ¹³C signals, providing unambiguous assignments and confirming the connectivity between different monomer units. ipl.pt

Table 1: Representative ¹H NMR Chemical Shifts for 4-tert-Butylphenol Moieties in Copolymers

| Functional Group | Chemical Shift (ppm) Range | Multiplicity |

| Aromatic Protons | 6.50 - 7.30 | m, d |

| tert-Butyl Protons | 1.20 - 1.40 | s |

| Hydroxyl Proton | 3.46 - 5.61 | s (broad) |

| Note: Chemical shifts are dependent on the specific copolymer structure and solvent used. Data compiled from multiple sources. acs.org |

Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in 4-tert-butylphenol-ethyne copolymers and for obtaining a "vibrational fingerprint" of the material. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of specific chemical bonds within the polymer structure. amazonaws.com

Key vibrational bands for these copolymers include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group of the 4-tert-butylphenol moiety, often broadened due to hydrogen bonding. nih.govsigmaaldrich.comspectroscopyonline.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the tert-butyl group is observed between 2850 and 3000 cm⁻¹. amazonaws.com

C≡C Stretching: The stretching vibration of the acetylene triple bond is expected in the 2100-2260 cm⁻¹ range. amazonaws.com The intensity of this band can be weak and depends on the symmetry of the substitution around the triple bond.

C=C Stretching: Aromatic ring stretching vibrations are found in the 1450-1600 cm⁻¹ region. amazonaws.com

C-O Stretching: The C-O stretching of the phenol group gives rise to a strong band typically between 1200 and 1300 cm⁻¹. spectroscopyonline.com

Out-of-Plane C-H Bending: The substitution pattern of the aromatic ring can be inferred from the strong absorption bands in the 800-900 cm⁻¹ region. amazonaws.com For a 1,4-disubstituted ring, a strong band is expected in the 800-850 cm⁻¹ range. amazonaws.com

Changes in the position and intensity of these bands can provide information about the polymerization process and intermolecular interactions, such as hydrogen bonding between the phenolic hydroxyl groups. nih.govsigmaaldrich.comresearchgate.net For instance, the shift of the O-H stretching frequency to lower wavenumbers can indicate the formation of hydrogen bonds. nih.gov

Table 2: Characteristic Infrared Absorption Bands for 4-tert-Butylphenol-Ethyne Copolymers

| Vibrational Mode | Wavenumber (cm⁻¹) Range | Intensity |

| O-H Stretch (Hydrogen Bonded) | 3200 - 3600 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C≡C Stretch | 2100 - 2260 | Weak to Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Phenolic C-O Stretch | 1200 - 1300 | Strong |

| 1,4-Disubstituted Benzene C-H Bend | 800 - 850 | Strong |

| Note: The exact positions and intensities of the bands can vary depending on the specific copolymer structure and physical state. Data compiled from multiple sources. amazonaws.comspectroscopyonline.com |

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Studies

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for determining the molecular weight and molecular weight distribution (polydispersity) of 4-tert-butylphenol-ethyne copolymers. ipl.ptresearchgate.net This method separates polymer molecules based on their hydrodynamic volume in solution. intertek.com

In a typical GPC analysis, a solution of the copolymer is passed through a column packed with a porous gel. lcms.cz Larger molecules are excluded from the pores and elute first, while smaller molecules can penetrate the pores to varying extents and therefore have a longer elution time. The output is a chromatogram showing the distribution of molecular sizes. By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene), the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymer can be determined. ipl.pt

For some copolymers, especially those that are not soluble in common solvents at room temperature, high-temperature GPC (HT-GPC) may be necessary. intertek.com The choice of eluent is crucial and depends on the solubility of the copolymer; tetrahydrofuran (THF) is a commonly used solvent for many polymers. ipl.pt The GPC trace of a well-controlled polymerization will typically show a monomodal and narrow distribution, indicating a uniform polymer chain length. ipl.pt For instance, a study on a poly(p-phenylene ethynylene) containing p-t-butyl-phenoxy-methyl side chains reported a number-average molecular weight (Mn) of 23,300 g/mol and a polydispersity index (Mw/Mn) of 2.05, as determined by GPC with polystyrene standards. ipl.pt

Table 3: Example GPC Data for a 4-tert-Butylphenol-Containing Polymer

| Parameter | Value |

| Number-Average Molecular Weight (Mn) | 23,300 g/mol |

| Weight-Average Molecular Weight (Mw) | 47,765 g/mol |

| Polydispersity Index (PDI) | 2.05 |

| Data from a study on a poly((2,5-bis(p-t-butyl-phenoxymethyl)-p-phenylene)ethynylene-p-phenyleneethynylene) (TBP-PPE). ipl.pt |

X-ray Diffraction and Crystal Structure Analysis of Polymeric and Oligomeric Adducts

X-ray Diffraction (XRD) is a key technique for investigating the solid-state structure of 4-tert-butylphenol-ethyne copolymers and their oligomeric adducts. This method provides information on the degree of crystallinity, the arrangement of polymer chains, and the crystal structure of crystalline domains.

Wide-angle X-ray diffraction (WAXD) patterns of these materials can reveal whether they are amorphous, semi-crystalline, or crystalline. researchgate.net Amorphous polymers typically show broad, diffuse halos, while crystalline materials exhibit sharp diffraction peaks at specific angles. researchgate.net The positions and intensities of these peaks can be used to determine the unit cell parameters of the crystal lattice.

The analysis of the diffraction patterns can also give an indication of the orientation of the polymer chains, which is particularly relevant for materials that have been processed by methods such as drawing or extrusion.

Mass Spectrometry (MALDI-TOF, EIMS) for Oligomer Composition and End-Group Analysis

Mass spectrometry techniques, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electron Impact Mass Spectrometry (EIMS), are invaluable for the detailed characterization of oligomers and for the analysis of end-groups in 4-tert-butylphenol-ethyne copolymers.

MALDI-TOF Mass Spectrometry is a soft ionization technique that is well-suited for the analysis of large molecules like polymers and oligomers with minimal fragmentation. beilstein-journals.orgacs.org In a MALDI-TOF experiment, the polymer sample is mixed with a matrix compound (such as trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile, DCTB) and a cationization agent (e.g., NaI), and then irradiated with a laser. nih.gov The resulting mass spectrum shows a series of peaks, where the mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit. escholarship.org This allows for the precise determination of the composition of oligomers and can confirm the expected copolymer structure. beilstein-journals.org Furthermore, MALDI-TOF is a powerful tool for end-group analysis. nih.govescholarship.org The masses of the observed polymer chains can be used to identify the chemical nature of the initiator and terminator fragments at the ends of the chains. escholarship.org

Electron Impact Mass Spectrometry (EIMS) is a harder ionization technique that causes fragmentation of the analyte molecules. While less suitable for analyzing intact large polymers, EIMS is very useful for identifying smaller molecules, such as degradation products or low molecular weight oligomers. nih.gov The fragmentation pattern observed in the mass spectrum provides a fingerprint that can be compared to libraries of known compounds (like the NIST MS fragment library) for identification. nih.gov For example, EIMS can be used to identify the degradation products of 4-tert-butylphenol-containing materials, providing insights into their degradation mechanisms. nih.gov

Table 4: Mass Spectrometry Techniques for Copolymer Analysis

| Technique | Information Obtained | Typical Application |

| MALDI-TOF MS | Molar mass of individual oligomer chains, repeating unit mass, end-group analysis, copolymer composition. beilstein-journals.orgnih.govescholarship.org | Characterization of polymer and oligomer distributions, confirmation of polymer structure and end-groups. |

| EIMS | Fragmentation patterns of smaller molecules. nih.gov | Identification of low molecular weight oligomers and degradation products. nih.gov |

Organic Transformations and Derivatization Strategies Utilizing 4 Tert Butylphenol and Acetylene Derivatives

Alkylation Reactions of 4-tert-Butylphenol (B1678320) with Acetylenic Precursors

The hydroxyl group of 4-tert-butylphenol serves as a versatile handle for introducing acetylenic moieties through alkylation reactions. These reactions primarily lead to the formation of propargyl ethers, which are valuable intermediates in organic synthesis.

Propargylation of 4-tert-Butylphenol: Synthesis of Propargyl Ethers

The reaction of 4-tert-butylphenol with propargyl halides, such as propargyl bromide or chloride, is a common method for the synthesis of 4-tert-butylphenyl propargyl ether. This transformation is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby generating a more nucleophilic phenoxide ion that subsequently attacks the electrophilic propargyl halide.

One documented synthesis involves the reaction of 4-tert-butylphenol with propargyl bromide in the presence of potassium carbonate, yielding 4-tert-butylphenyl propargyl ether as a pale yellow oil. maynoothuniversity.ie Another example demonstrates the use of propargyl chloride in an aqueous sodium hydroxide (B78521) solution with a phase transfer catalyst, resulting in a high yield of the desired ether. google.comgoogle.com

The choice of base and solvent system is critical in optimizing the synthesis of 4-tert-butylphenyl propargyl ether. Strong bases like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) can be employed to effectively deprotonate the phenol (B47542). nih.gov However, such strongly basic conditions can also promote side reactions. nih.gov

A study utilizing NaH in DMF for the propargylation of 4-tert-butylphenol with propargyl bromide reported a modest 5% yield of the desired propargyl ether. nih.gov In contrast, milder conditions employing potassium carbonate (K2CO3) as the base have also been successfully used. maynoothuniversity.ie The use of phase transfer catalysts, such as tetrabutylammonium (B224687) bromide, in a two-phase system (e.g., aqueous NaOH and an organic solvent) has been shown to be highly effective, leading to high yields and purity of the product. google.comgoogle.com

Table 1: Comparison of Catalytic Systems for the Propargylation of 4-tert-Butylphenol

| Catalyst/Base | Solvent | Reactant | Yield of Propargyl Ether | Reference |

| NaH | DMF | Propargyl Bromide | 5% | nih.gov |

| K2CO3 | Not specified | Propargyl Bromide | 86% | maynoothuniversity.ie |

| NaOH/Tetrabutylammonium bromide | Water/Organic | Propargyl Chloride | High | google.comgoogle.com |

A significant challenge in the propargylation of phenols, including 4-tert-butylphenol, under basic conditions is the potential for acetylene (B1199291)–allene (B1206475) isomerization. This rearrangement is particularly prevalent in the presence of strong bases, such as NaH in DMF, which can act as a superbasic medium. nih.gov

In one investigation, the reaction of 4-tert-butylphenol with propargyl bromide in a NaH/DMF system resulted in the formation of the allenyl ether, 1-(tert-butyl)-4-(propa-1,2-dien-1-yloxy)benzene, as the major product with a 22% yield, while the desired propargyl ether was obtained in only a 5% yield. nih.gov This isomerization is driven by the migration of a proton under the influence of the strong base. nih.gov The formation of allene derivatives represents a competing pathway that can significantly reduce the yield of the target acetylenic compound. The allenyl group can be identified by characteristic signals in NMR spectra. nih.gov

Regioselective Alkylation in the Presence of Acidic Catalysts

While O-alkylation is the primary focus of propargylation, acidic catalysts can be employed to achieve C-alkylation of phenols. Friedel-Crafts alkylation, a classic example of an acid-catalyzed reaction, typically involves the reaction of a phenol with an alkylating agent in the presence of a Lewis or Brønsted acid. researchgate.netgoogle.com This can lead to the introduction of alkyl groups onto the aromatic ring.

In the context of 4-tert-butylphenol and acetylenic precursors, acidic catalysts could theoretically promote the regioselective addition of the acetylenic moiety to the aromatic ring. However, the literature more commonly describes the use of acidic catalysts for the alkylation of phenols with other agents like tert-butanol (B103910) or isobutene. researchgate.netgoogle.comacademie-sciences.fr For instance, catalysts like MCM-22 zeolites have been studied for the alkylation of phenol, where the reaction is believed to occur on acid sites near the external surface of the catalyst. academie-sciences.fr The use of solid acid catalysts like NaHSO4 has been shown to direct the regioselectivity of alkylation reactions. nih.gov While direct C-propargylation of 4-tert-butylphenol using acidic catalysts is less documented, the principles of acid-catalyzed alkylation suggest it as a potential synthetic route, albeit one that may be complicated by the reactivity of the acetylene group under acidic conditions.

Carbon-Carbon Coupling Reactions Involving 4-tert-Butylphenol and Acetylene Derivatives

Carbon-carbon coupling reactions are powerful tools for the construction of complex organic molecules. The Sonogashira coupling, in particular, is a widely used method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, and it has been applied to derivatives of 4-tert-butylphenol.

Sonogashira Coupling for the Synthesis of 4-tert-Butylphenylacetylene and its Derivatives

The Sonogashira coupling reaction provides a direct method for the synthesis of 4-tert-butylphenylacetylene and its derivatives. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide (e.g., an iodinated or brominated 4-tert-butylphenol derivative) with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

4-tert-Butylphenylacetylene itself is a key building block that can be synthesized and subsequently used in Sonogashira reactions to create more complex structures. For example, it can be coupled with 4,4′,5,5′-tetraiododibenzo-24-crown-8-ether to produce 4,4′,5,5′-tetra(4-tert-butylphenylethynyl)dibenzo-24-crown-8-ether. scientificlabs.co.ukchemicalbook.comchemdad.com It can also be reacted with 4-(tert-butyldimethylsiloxy)iodobenzene in a palladium-catalyzed coupling to yield 1-(4-tert-butylphenyl)-2-(4-tert-butyldimethylsiloxyphenyl)acetylene. scientificlabs.co.ukchemicalbook.comchemdad.com

The efficiency of the Sonogashira coupling can be influenced by the choice of catalyst and reaction conditions. Research has explored the use of nickel-palladium bimetallic nanoparticles supported on multi-walled carbon nanotubes as highly active catalysts for the Sonogashira coupling of 4-iodobenzaldehyde (B108471) with 4-tert-butylphenylacetylene. researchgate.net

Table 2: Examples of Sonogashira Coupling Reactions Involving 4-tert-Butylphenylacetylene

| Aryl Halide | Acetylene | Product | Reference |

| 4,4′,5,5′-Tetraiododibenzo-24-crown-8-ether | 4-tert-Butylphenylacetylene | 4,4′,5,5′-Tetra(4-tert-butylphenylethynyl)dibenzo-24-crown-8-ether | scientificlabs.co.ukchemicalbook.comchemdad.com |

| 4-(tert-Butyldimethylsiloxy)iodobenzene | 4-tert-Butylphenylacetylene | 1-(4-tert-Butylphenyl)-2-(4-tert-butyldimethylsiloxyphenyl)acetylene | scientificlabs.co.ukchemicalbook.comchemdad.com |

| 4-Iodobenzaldehyde | 4-tert-Butylphenylacetylene | Not explicitly named | researchgate.net |

Palladium-Catalyzed Coupling Reactions for Extended Conjugated Systems

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the construction of carbon-carbon bonds. Among these, the Sonogashira and Heck reactions are particularly valuable for the synthesis of extended π-conjugated systems involving derivatives of 4-tert-butylphenol and acetylene. These reactions offer mild conditions, good functional group tolerance, and high efficiency. nih.govbeilstein-journals.org

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a cornerstone for creating arylacetylene structures. researchgate.net In the context of 4-tert-butylphenol, this reaction is employed to directly link an acetylene unit to the aromatic ring, thereby extending the conjugated system. The general scheme involves the reaction of a halogenated 4-tert-butylphenol derivative with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. beilstein-journals.org

A variety of palladium catalysts, such as Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄, have been successfully utilized. nih.govbeilstein-journals.org The reaction conditions can be tuned to optimize yields and prevent side reactions. For instance, the choice of solvent and base can significantly influence the reaction outcome. acs.org Studies have shown that in some cases, copper-free Sonogashira protocols can also be employed, which can be advantageous in simplifying purification and avoiding potential copper-induced side reactions. nih.gov

The Heck reaction provides another powerful method for C-C bond formation, reacting an unsaturated halide with an alkene. smolecule.comvt.edu While typically used for forming substituted alkenes, variations of the Heck reaction can also be adapted for the synthesis of more complex conjugated structures originating from 4-tert-butylphenol and acetylene derivatives.

The application of these palladium-catalyzed coupling reactions extends to the synthesis of more complex architectures. For example, they are crucial in preparing monomers for polymers with specific electronic and photophysical properties. The 4-tert-butylphenyl group in these systems often imparts desirable solubility characteristics to the resulting materials.

Table 1: Examples of Palladium-Catalyzed Coupling Reactions

| Reactant 1 (Aryl Halide) | Reactant 2 (Alkyne/Alkene) | Catalyst System | Product Type | Reference |

| 4-tert-Butyl-1-iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI, Et₃N | 1-(4-tert-Butylphenyl)-2-phenylethyne | nih.gov |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI, Base | Bis(4-bromophenyl)acetylene | researchgate.net |

| 4-tert-Butylphenyl propargyl ether | Benzoyl chloride | Pd(PPh₃)₂Cl₂/CuI, TEA/THF | Ketoacetylene intermediate | acs.org |

Cycloaddition Reactions with Functionalized 4-tert-Butylphenol-Derived Acetylenes (e.g., Diels-Alder Approaches)

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful strategy for the construction of cyclic and polycyclic systems. sigmaaldrich.com The reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile, which can be an alkene or an alkyne, to form a six-membered ring. masterorganicchemistry.comiipseries.org Acetylenic dienophiles, including those derived from 4-tert-butylphenol, can be employed to generate 1,4-dihydrobenzene derivatives, which can be further functionalized or aromatized. nih.gov

While specific examples of Diels-Alder reactions utilizing acetylene derivatives directly functionalized with a 4-tert-butylphenoxy group are not extensively documented in readily available literature, the general principles of such reactions are well-established. The reactivity of the acetylenic dienophile is significantly influenced by the electronic nature of its substituents. Electron-withdrawing groups attached to the alkyne generally enhance its reactivity towards electron-rich dienes. iipseries.org Conversely, an electron-donating group like the 4-tert-butylphenoxy moiety would be expected to make the acetylene less reactive in a normal-electron-demand Diels-Alder reaction.

However, inverse-electron-demand Diels-Alder reactions, where the diene is electron-deficient and the dienophile is electron-rich, provide a potential pathway for the utilization of 4-tert-butylphenol-derived acetylenes. iipseries.org Furthermore, the acetylenic moiety can be functionalized with electron-withdrawing groups to enhance its dienophilic character in normal-demand Diels-Alder reactions. For instance, a 4-tert-butylphenylethynyl ketone could serve as a reactive dienophile.

Highly reactive dienophiles, such as 3-aryl-1-(trifluoromethyl)prop-2-yn-1-iminium salts, have been shown to readily participate in Diels-Alder reactions with various dienes. beilstein-journals.org This suggests that appropriate functionalization of the acetylene derived from 4-tert-butylphenol could render it a suitable substrate for such cycloadditions, opening avenues for the synthesis of complex carbocyclic frameworks bearing the 4-tert-butylphenyl substituent. These frameworks could serve as precursors for novel materials or biologically active molecules.

Synthesis of Complex Molecular Architectures and Scaffolds

The 4-tert-butylphenol and acetylene moieties serve as versatile building blocks for the construction of intricate molecular architectures with tailored properties. The bulky tert-butyl group often enhances solubility in organic solvents, a crucial feature for the processing and characterization of large, complex molecules.

Construction of Crown Ethers Incorporating 4-tert-Butylphenylethynyl Moieties

Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations. unibo.it The synthesis of functionalized crown ethers allows for the fine-tuning of their binding properties and the introduction of additional functionalities. unibo.itorgsyn.orggoogle.com While the direct incorporation of a 4-tert-butylphenylethynyl moiety into a crown ether macrocycle is not a widely reported synthetic strategy, the principles of crown ether synthesis suggest its feasibility.

Typically, crown ethers are synthesized via Williamson ether synthesis, involving the reaction of a diol with a dihalide under basic conditions. unibo.itpublish.csiro.au To incorporate a 4-tert-butylphenylethynyl group, a precursor bearing this moiety and two hydroxyl or two halide functionalities would be required. For example, a bis(hydroxymethyl) derivative of 4-tert-butylphenylacetylene could be reacted with a polyethylene (B3416737) glycol dihalide.

Alternatively, post-macrocyclization functionalization offers another route. A pre-formed crown ether bearing an aryl halide could potentially undergo a Sonogashira coupling with 4-ethynyl-1-tert-butylbenzene to introduce the desired moiety. The success of this approach would depend on the stability of the crown ether under the reaction conditions. The introduction of the rigid phenylethynyl unit into the crown ether framework could significantly influence its conformation and cation binding selectivity.

Functionalization of Calixarene (B151959) Scaffolds with 4-tert-Butylphenoxyacetic Acid Derivatives

Calixarenes are macrocyclic compounds synthesized from the condensation of phenols, such as 4-tert-butylphenol, with formaldehyde (B43269). nih.govnih.gov Their well-defined cavity and the possibility of functionalization at both the "upper" and "lower" rims make them attractive scaffolds for host-guest chemistry and the design of sensors and catalysts. nih.gov

The lower rim of calix smolecule.comarenes derived from 4-tert-butylphenol consists of hydroxyl groups that can be readily functionalized. The reaction of these hydroxyl groups with derivatives of acetic acid, such as ethyl bromoacetate, followed by hydrolysis, leads to the formation of calixarene-based carboxylic acids. Specifically, the functionalization with 4-tert-butylphenoxyacetic acid derivatives would result in a more complex structure where the calixarene scaffold is appended with additional 4-tert-butylphenoxy units via an acetic acid linker. This can be achieved by reacting a haloacetylated calixarene with 4-tert-butylphenol.

These functionalized calixarenes can act as sophisticated ionophores or molecular receptors. The carboxylic acid groups can serve as binding sites for cations or as handles for further derivatization, while the multiple 4-tert-butylphenoxy groups enhance the lipophilicity and can participate in guest binding through van der Waals interactions. The synthesis of such molecules often involves multi-step procedures requiring careful control of reaction conditions to achieve the desired degree of substitution and conformation of the calixarene core.

Table 2: Calixarene Functionalization Approaches

| Calixarene Precursor | Reagent | Functional Group Introduced | Potential Application | Reference |

| p-tert-Butylcalix smolecule.comarene | Ethyl bromoacetate, then KOH | Carboxymethyl | Ion binding, further derivatization | |

| p-tert-Butylcalix smolecule.comarene | Chloroacetonitrile, then LiAlH₄ | Aminoethoxy | Precursor for chromoionophores | beilstein-journals.org |

| Thiacalix smolecule.comarene amines | 4,6-di-tert-butyl-1,2-dihydroxybenzaldehyde | Schiff base with catechol units | Metal ion recognition |

Phthalocyanine (B1677752) Synthesis with 4-tert-Butylphenoxy Substituents

Phthalocyanines are large, aromatic macrocycles that are structurally related to porphyrins. They exhibit intense colors and are used as dyes and pigments. Their extended π-conjugated system also gives rise to interesting photophysical and electronic properties, making them suitable for applications in nonlinear optics, photodynamic therapy, and as catalysts. smolecule.comvt.edu

The synthesis of phthalocyanines typically involves the cyclotetramerization of phthalonitrile (B49051) derivatives. To obtain phthalocyanines with 4-tert-butylphenoxy substituents, a phthalonitrile precursor bearing this group is required. A common synthetic route starts with 4-nitrophthalonitrile, where the nitro group is displaced by 4-tert-butylphenol in a nucleophilic aromatic substitution reaction catalyzed by a base. smolecule.comvt.edu The resulting 4-(4-tert-butylphenoxy)phthalonitrile is then subjected to cyclotetramerization, often in the presence of a metal salt to yield a metallophthalocyanine, or in the absence of a metal salt to produce the metal-free derivative. smolecule.comvt.edu

The introduction of the bulky 4-tert-butylphenoxy groups significantly enhances the solubility of the phthalocyanine macrocycle in common organic solvents, which is a major advantage for their purification, characterization, and processing. smolecule.comvt.edu The electronic properties of the phthalocyanine can also be modulated by the substituents. Unsymmetrically substituted phthalocyanines, bearing 4-tert-butylphenoxy groups along with other functional moieties, have also been synthesized through the statistical condensation of two different phthalonitriles, allowing for the fine-tuning of their properties.

Other Mechanistic Studies and Functional Group Interconversions on 4-tert-Butylphenol Derivatives

The chemical reactivity of 4-tert-butylphenol and its derivatives has been the subject of various mechanistic studies, particularly focusing on oxidation and degradation pathways. The phenolic hydroxyl group is a key site for chemical transformations.

The oxidation of 4-tert-butylphenol can proceed through different mechanisms depending on the oxidant and reaction conditions. For instance, enzymatic oxidation by tyrosinase has been studied, where 4-tert-butylphenol is converted to 4-tert-butyl-ortho-benzoquinone. nih.gov The kinetics of this reaction have been investigated, providing insights into the monophenolase activity of the enzyme. nih.gov The aerobic oxidation catalyzed by copper complexes has also been explored, revealing a biomimetic pathway that can lead to phenoxy-coupled ortho-quinones. acs.org Photodegradation studies of 4-tert-butylphenol have identified products such as 4-tert-butylcatechol (B165716) and hydroquinone, formed through reactions with hydroxyl radicals.

Functional group interconversions on 4-tert-butylphenol derivatives are crucial for the synthesis of more complex molecules. The phenolic hydroxyl group can be converted into an ether or an ester, which can then serve as a handle for further reactions. The tert-butyl group, while generally stable, can be removed under certain conditions (de-tert-butylation), which is a key transformation in the synthesis of unsubstituted calixarenes from their p-tert-butylated precursors. orgsyn.org The aromatic ring of 4-tert-butylphenol can undergo electrophilic substitution reactions, although the bulky tert-butyl group can influence the regioselectivity. smolecule.com These fundamental transformations are essential for leveraging 4-tert-butylphenol and its acetylene derivatives as versatile building blocks in organic synthesis.

Halogenation and Electrophilic Aromatic Substitution Patterns

The reactivity of 4-tert-butylphenol in electrophilic aromatic substitution (EAS) is governed by the cumulative electronic and steric effects of the hydroxyl (-OH) and the tert-butyl group. The hydroxyl group is a potent activating group and directs incoming electrophiles to the ortho and para positions due to its +M (mesomeric) effect. chegg.com Since the para position is occupied by the bulky tert-butyl group, substitutions are predominantly directed to the two equivalent ortho positions (C2 and C6). The tert-butyl group, while weakly activating through an inductive effect, primarily exerts a significant steric influence, which can affect the regioselectivity and rate of substitution, especially with bulky electrophiles. acs.orgstackexchange.com

Halogenation

The halogenation of 4-tert-butylphenol proceeds readily, with the regiochemical outcome being highly dependent on the halogen and reaction conditions. The strong activation by the hydroxyl group facilitates substitution at the ortho positions. chegg.com

Bromination : The bromination of 4-tert-butylphenol can yield both mono- and di-substituted products. Using a system of H₂O₂-HBr in water allows for the regioselective and quantitative conversion to 2-bromo-4-tert-butylphenol (B1265803). researchgate.net In contrast, reaction with N-bromosuccinimide (NBS) under similar aqueous conditions can lead to a mixture of 2-bromo-4-tert-butylphenol and 2,6-dibromo-4-tert-butylphenol. researchgate.net The use of NBS with a radical initiator like AIBN is a common method for synthesizing 2-bromo-4-tert-butylphenol. The rate of molecular bromination is influenced by the steric hindrance of the tert-butyl group. psu.edu

Chlorination and Iodination : Similar to bromination, chlorination and iodination are directed to the positions ortho to the hydroxyl group. The size of the halogen atom can influence its ability to substitute at the sterically hindered positions. acs.org For instance, while chlorine can substitute at the ortho positions, larger atoms like iodine might face greater steric hindrance. acs.org

The table below summarizes typical halogenation reactions of 4-tert-butylphenol.

| Halogenating Agent | Solvent/Conditions | Major Product(s) | Reference |

|---|---|---|---|

| H₂O₂-HBr | Water | 2-Bromo-4-tert-butylphenol | researchgate.net |

| N-Bromosuccinimide (NBS) | Water | 2-Bromo-4-tert-butylphenol, 2,6-Dibromo-4-tert-butylphenol | researchgate.net |

| N-Bromosuccinimide (NBS)/AIBN | Acetic acid or Dichloromethane | 2-Bromo-4-tert-butylphenol | |

| Bromine (Br₂) | Aqueous acetic acid | 2,6-Dibromo-4-tert-butylphenol | acs.org |

Other Electrophilic Aromatic Substitutions

Nitration : The nitration of 4-tert-butylphenol with nitric acid in sulfuric acid introduces a nitro group at the ortho position. Further nitration can lead to dinitro products.

Sulfonation : Reaction with fuming sulfuric acid can introduce a sulfonic acid group onto the aromatic ring, typically at the ortho position. pressbooks.pub This reaction is often reversible. pressbooks.pub

Alkylation and Acylation (Friedel-Crafts) : While 4-tert-butylphenol is itself a product of Friedel-Crafts alkylation of phenol, wikipedia.orgechemi.com further alkylation or acylation reactions are less common and can be complex due to the already substituted ring. The strong activating nature of the hydroxyl group can lead to catalyst coordination and side reactions.

Radical Reaction Pathways and Dimerization (Analogy to Substituted Phenols)

Phenols, particularly sterically hindered ones like 4-tert-butylphenol, can undergo oxidation to form relatively stable phenoxy radicals. This process involves the abstraction of the hydrogen atom from the hydroxyl group. The resulting 4-tert-butylphenoxy radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring, primarily at the ortho and para positions, and the oxygen atom.

These radicals can subsequently engage in various reaction pathways, most notably dimerization, to form more complex structures. The dimerization can occur through either carbon-carbon (C-C) or carbon-oxygen (C-O) bond formation, leading to different types of dimeric products. nih.govpsu.edu

Radical Formation and Dimerization of 4-tert-Butylphenol

The oxidation of 4-tert-butylphenol can be initiated by various means, including chemical oxidants (e.g., potassium ferricyanide, ferrate(VI)), enzymes, or photochemical irradiation. wikipedia.orgnih.govpsu.edu

C-C Dimerization : The coupling of two phenoxy radicals at one of their ortho-carbon positions results in the formation of an ortho-ortho C-C linked dimer, 2,2'-dihydroxy-5,5'-di-tert-butylbiphenyl. psu.edu This is often a major product in the oxidation of 4-tert-butylphenol.

C-O Dimerization : Coupling can also occur between the ortho-carbon of one radical and the oxygen atom of another, leading to a C-O linked dimer, which is a diphenyl ether derivative. Photochemical irradiation of 4-tert-butylphenol has been shown to produce an ortho-O ether. psu.edu

Studies on the photochemistry of 4-tert-butylphenol have shown that the solvent plays a crucial role in product distribution. psu.edu In non-polar solvents, a mixture of the C-O dimer and the C-C dimer is formed. psu.edu In acetonitrile, the reaction is highly selective, yielding only the ortho-ortho C-C dimer. psu.edu The transformation of 4-tert-butylphenol by ferrate(VI) also leads to the formation of dimers and higher polymerization products through radical coupling reactions. nih.gov

Analogy to Substituted Phenols

The dimerization behavior of 4-tert-butylphenol is analogous to that of other substituted phenols. For example, 2,4-di-tert-butylphenol (B135424) is known to yield a dimeric carbon-carbon coupling product upon radical oxidation. researchgate.net Similarly, 2,4,6-tri-tert-butylphenol (B181104) can be oxidized to a stable phenoxy radical, which then reacts with oxygen to form a 4,4'-linked peroxide dimer. wikipedia.org The steric hindrance provided by the tert-butyl groups significantly influences the stability of the resulting phenoxy radical and the regioselectivity of the subsequent coupling reactions. wikipedia.org

The table below details the dimerization products resulting from the radical reactions of 4-tert-butylphenol.

| Reaction Conditions | Coupling Type | Dimerization Product | Reference |

|---|---|---|---|

| Photochemical Irradiation (non-polar solvent) | ortho-O | ortho-O linked diphenyl ether derivative | psu.edu |

| Photochemical Irradiation (non-polar solvent) | ortho-ortho C-C | 2,2'-Dihydroxy-5,5'-di-tert-butylbiphenyl | psu.edu |

| Photochemical Irradiation (acetonitrile) | ortho-ortho C-C | 2,2'-Dihydroxy-5,5'-di-tert-butylbiphenyl (selective) | psu.edu |

| Oxidation with K₃[Fe(CN)₆] | ortho-ortho C-C and ortho-para C-C | Mixture of dimeric products | psu.edu |

| Oxidation with Ferrate(VI) | Radical Coupling | Dimers and higher polymerization products | nih.gov |

Derivatization with Acetylene

The hydroxyl group of 4-tert-butylphenol can be derivatized through reactions with acetylene, a process known as vinylation, to produce vinyl ethers. mdpi.com This reaction typically involves the nucleophilic addition of the phenoxide ion to the carbon-carbon triple bond of acetylene. mdpi.com The process often requires basic conditions and can be facilitated using calcium carbide as a solid, safer source of acetylene. rsc.orgresearchgate.net Electron-donating groups on the phenol generally lead to more efficient vinylation. researchgate.net This transformation provides a pathway to vinyl ether monomers, which are valuable building blocks in polymer synthesis.

Computational and Theoretical Chemistry in 4 Tert Butylphenol Acetylene Systems

Quantum Chemical Investigations of Reaction Mechanisms and Energetics

Quantum chemical calculations are instrumental in elucidating the intricate details of reaction mechanisms involving 4-tert-butylphenol (B1678320) and acetylene (B1199291). By modeling the potential energy surface, researchers can identify reaction pathways, transition states, and the energetic feasibility of various transformations. auburn.eduresearchgate.net

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their reactivity. fu-berlin.deresearchgate.net In the context of 4-tert-butylphenol and acetylene, DFT calculations can map out the potential energy surface for their reactions, identifying the most likely pathways and the structures of the transition states connecting reactants, intermediates, and products. fu-berlin.denih.gov For instance, DFT has been employed to study the degradation mechanisms of 4-tert-butylphenol, revealing that addition reactions with hydroxyl radicals are more favorable than abstraction reactions in the atmosphere. publish.csiro.auresearchgate.netgrafiati.com The theory can also elucidate the steric effects of the tert-butyl group, which can influence reaction rates and selectivity.

In reactions involving derivatives, such as the palladium-catalyzed reaction between the propargyl ether of 4-tert-butylphenol and benzoyl chloride, DFT helps to understand the thermodynamic and kinetic controls that dictate the formation of different products like 2,5-disubstituted furan (B31954) or ketoacetylene. mdpi.com Furthermore, DFT is used to determine the transition states of complexes, calculate activation energies, and understand charge distributions during reactions. science.gov These computational insights are crucial for predicting reaction outcomes and designing new synthetic methodologies. researchgate.net

Table 1: Key DFT Findings on 4-tert-Butylphenol Reactions

| System/Reaction | Key Finding | Reference |

| OH-initiated degradation of 4-tert-butylphenol | Addition reactions are more favorable than abstraction reactions. | publish.csiro.auresearchgate.netgrafiati.com |

| Propargyl ether of 4-tert-butylphenol + benzoyl chloride | Elucidation of thermodynamic vs. kinetic product formation. | mdpi.com |

| 4-tert-butylphenol + dpph radical | Determination of transition states and activation energies. | science.gov |

| General organic reactions | Prediction of reaction pathways and transition state energies. | researchgate.net |

This table provides a summary of significant findings obtained through DFT studies on reactions involving 4-tert-butylphenol and its derivatives.

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and bonding in molecules. youtube.com By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can predict the reactivity and kinetic stability of molecules like 4-tert-butylphenol and acetylene. The energy gap between HOMO and LUMO is a key indicator of chemical activity. nih.gov

In the context of 4-tert-butylphenol derivatives, MO analysis helps in understanding intramolecular charge transfer and the electronic properties that arise from extended conjugation. researchgate.net For instance, in the reaction of the propargyl ether of 4-tert-butylphenol, the electronic nature of the reactants, as described by MO theory, influences the reaction pathway. mdpi.com The theory is also fundamental in interpreting the outcomes of DFT calculations, providing a qualitative understanding of the bonding interactions and electron density distribution in reactants, intermediates, and transition states. nih.gov

Computational chemistry plays a vital role in predicting the environmental fate of chemicals like 4-tert-butylphenol. Theoretical calculations are used to determine kinetic rate constants for various degradation pathways, which are essential for atmospheric modeling. publish.csiro.auresearchgate.net For the atmospheric degradation of 4-tert-butylphenol initiated by OH radicals, transition state theory and canonical variational transition state theory with small-curvature tunneling correction are employed to calculate rate constants over a range of temperatures. publish.csiro.auresearchgate.netgrafiati.com

Studies have shown that the OH-initiated degradation of 4-tert-butylphenol has a calculated rate constant of 3.56 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ at 298.15 K, leading to an estimated atmospheric lifetime of 10.8 months. publish.csiro.auresearchgate.netgrafiati.com Such calculations are crucial for assessing the persistence of 4-tert-butylphenol in the environment. The theoretical models also suggest that subsequent reactions with O₂ and NO can play a significant role in its degradation process. publish.csiro.auresearchgate.net

Table 2: Calculated Atmospheric Degradation Parameters for 4-tert-Butylphenol

| Parameter | Value | Temperature (K) | Reference |

| Rate Constant (vs. OH) | 3.56 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | 298.15 | publish.csiro.auresearchgate.netgrafiati.com |

| Atmospheric Lifetime | 10.8 months | N/A | publish.csiro.auresearchgate.netgrafiati.com |

| Temperature Range for Arrhenius Equation | 200–500 | N/A | publish.csiro.auresearchgate.netgrafiati.com |

This table summarizes the computationally derived kinetic data for the atmospheric degradation of 4-tert-butylphenol.

Analysis of Non-Covalent and Intermolecular Interactions

Non-covalent interactions are critical in determining the structure, stability, and function of molecular systems. In the context of 4-tert-butylphenol and acetylene, these interactions, though weaker than covalent bonds, significantly influence the formation of adducts and the conformational preferences of derived structures.

C-H...π interactions are a type of non-covalent bond where a C-H bond acts as a weak acid, donating its proton to a π-system, such as the aromatic ring of 4-tert-butylphenol or the triple bond of acetylene. These interactions are important in supramolecular chemistry and crystal engineering. researchgate.net In acetylene-aromatic systems, the acidic C-H bond of acetylene can interact favorably with the electron-rich π-cloud of an aromatic ring. researchgate.net

Computational studies on similar systems, like acetylene-chloroform complexes, indicate that C-H...π interactions, where acetylene acts as a proton acceptor, can be a significant stabilizing force. researchgate.net The strength of this interaction is influenced by substituents on the aromatic ring. While direct computational studies on the 4-tert-butylphenol-acetylene adduct are not prevalent in the searched literature, the principles from related systems suggest that the electron-donating tert-butyl group on the phenol (B47542) ring would likely enhance the π-electron density, potentially strengthening the C-H...π interaction with acetylene.

Hydrogen bonding is a powerful intermolecular force that dictates the structure and properties of many chemical and biological systems. In derivatives of 4-tert-butylphenol, the hydroxyl group can act as a hydrogen bond donor, while various acceptor sites can lead to the formation of intricate hydrogen-bonded networks. These networks play a crucial role in the conformational stability of the resulting structures. acs.org

For example, studies on blends of polyhydroxyalkanoates with 4-tert-butylphenol have shown that intermolecular hydrogen bonds form between the hydroxyl group of the phenol and the carbonyl groups of the polyester. researchgate.net This interaction affects the miscibility, crystallization, and thermal stability of the polymer blends. researchgate.net In other systems, 4-tert-butylphenol can form hydrogen-bonded complexes with other molecules, leading to structures with significant proton polarizability. researchgate.net The stability and conformation of these derived structures are a direct consequence of the strength and geometry of the hydrogen bonds formed. acs.orgresearchgate.net Computational studies on related substituted pyrones have demonstrated that bulky substituents, such as a tert-butyl group, can favor specific conformations in both solution and the solid state. researchgate.net

Thermodynamic and Kinetic Control in Synthetic Methodologies

In the synthesis of complex molecules from 4-tert-butylphenol and acetylene precursors, the principles of thermodynamic and kinetic control are crucial for directing reaction pathways and achieving desired product selectivity. A chemical reaction that can yield two or more different products is often steerable towards either the most stable product (the thermodynamic product) or the product that forms the fastest (the kinetic product). libretexts.orgmasterorganicchemistry.compressbooks.pub The distinction hinges on the reaction conditions, which can be manipulated to favor one outcome over the other. Generally, kinetically controlled reactions are conducted at lower temperatures and are irreversible, whereas thermodynamically controlled reactions are favored by higher temperatures and reversible conditions, allowing the system to reach its lowest energy state. pressbooks.pubudel.edudalalinstitute.com

Detailed research into the reactions of 4-tert-butylphenol derivatives with acetylene-containing compounds provides clear examples of this principle in action. For instance, the reaction of 4-tert-butylphenyl propargyl ether (a derivative of 4-tert-butylphenol and acetylene) with benzoyl chloride can be selectively guided to produce either a kinetically favored ketoacetylene intermediate, which can then be converted to a 3,5-disubstituted pyrazole (B372694), or a thermodynamically more stable 2,5-disubstituted furan. mdpi.com

The selective formation of these products is highly dependent on the reaction parameters. Key factors include the amount of base used, the polarity of the solvent, the duration of the reaction, and the catalyst loading. mdpi.com Researchers have established that specific conditions can be fine-tuned to favor one pathway, thereby controlling the final molecular architecture. mdpi.com For example, using a slight excess of a triethylamine (B128534) base promotes the formation of the kinetic product, while a larger excess and longer reaction times allow the system to equilibrate to the more stable thermodynamic product. mdpi.com

The following interactive table summarizes the experimental findings on the selective synthesis of furan versus pyrazole derivatives from a 4-tert-butylphenol precursor, illustrating the practical application of kinetic and thermodynamic control.

| Control Type | Target Product | Key Reaction Conditions | Outcome |

| Kinetic | Ketoacetylene (intermediate for Pyrazole) | Slight excess of triethylamine (1.2 eq.) | Favors the formation of the less stable but more rapidly formed ketoacetylene. mdpi.com |

| Thermodynamic | 2,5-disubstituted Furan | Long-term stirring in excess triethylamine (4 eq.) | Allows the reaction to reach equilibrium, yielding the more stable furan product exclusively. mdpi.com |

Furthermore, thermodynamic considerations are vital for understanding and mitigating side reactions. In the alkylation of 4-tert-butylphenol with propargyl bromide, a thermodynamically favorable acetylene-allene isomerization process can significantly impact the yield of the desired product. nih.gov In a superbasic medium like NaH in DMF, this isomerization was observed to be a major competing pathway, leading to the formation of an allene (B1206475) as the primary product instead of the expected propargyl ether. mdpi.comnih.gov This underscores the importance of computational and theoretical chemistry in predicting the relative stabilities of potential products and intermediates, thereby guiding the design of synthetic methodologies that can avoid these thermodynamically driven side reactions.

Applications in Materials Science and Specialized Chemical Research of 4 Tert Butylphenol Acetylene Derivatives

Polymeric Materials for Advanced Engineering Applications

Derivatives of 4-tert-butylphenol (B1678320) and acetylene (B1199291) are instrumental in the formulation of specialized polymers. The incorporation of the bulky tert-butyl group can enhance solubility and modify the physical properties of the resulting polymer chains, while the acetylene component provides a reactive site for polymerization and cross-linking, leading to robust, high-performance materials.

Development of Polymeric Resins (e.g., Koresin and related phenolic resins) for Niche Chemical Applications

One of the most prominent applications of the copolymerization of 4-tert-butylphenol and acetylene is in the production of specialty phenolic resins, most notably Koresin®. rubberscience.ingoogle.com Koresin is a tackifying resin produced through the condensation reaction of p-tert-butylphenol (PTBP) with acetylene. rubberscience.inscribd.com It is highly valued in the rubber and tire industry as a high-performance tackifier, particularly for synthetic elastomers like styrene-butadiene rubber (SBR) and polybutadiene (B167195) rubber (BR), which have inherently poor tack. rubberscience.in The resin provides excellent and long-lasting building tack, which is crucial for assembling the various layers of green tires before vulcanization. rubberscience.instruktol.com

The unique properties of Koresin® stem from its chemical structure. It improves the workability of rubber compounds and has minimal impact on the vulcanization process, particularly the scorch time, which enhances process reliability. struktol.comspecialchem.com This allows rubber compounds to be stored or transported without premature curing. struktol.com The resin is soluble in hydrocarbons and is typically supplied as yellow to brown pellets or powder. scribd.com

Below is a table summarizing the typical properties of Koresin® resin.

| Property | Value | Test Method |

| Appearance | Yellow to brown pellets or powder | - |

| Composition | Condensation product of p-tert-butylphenol and acetylene | - |

| Density @ 20°C | 1.02 - 1.04 g/cm³ | - |

| Dropping Point | 140 - 160 °C | DIN 51801 |

| Softening Point (Ring & Ball) | 135 - 150 °C | DIN 52011 |

| Solubility | Soluble in hydrocarbons | BASF method |

| Storage Stability | At least 2 years | - |

Table based on data from Struktol Company of America and BASF. scribd.comstruktol.com

Beyond Koresin®, 4-tert-butylphenol is a key monomer in the broader manufacturing of phenolic resins. wikipedia.orgpenpet.comvinatiorganics.com These resins are used in producing printing inks, insulating varnishes, and laminates. vinatiorganics.comchuanhechem.cn In polymer science, the monofunctional nature of 4-tert-butylphenol allows it to act as a chain stopper or "endcapper," which is used to control the molecular weight of polymers like polycarbonates by limiting chain growth. wikipedia.orgvinatiorganics.com

Exploration of Derivatives in High-Performance Coatings and Adhesive Formulations

The copolymer derived from acetylene and 4-tert-butylphenol is utilized in formulating high-performance materials that require excellent chemical resistance and stability. These properties make it suitable for demanding applications, including durable coatings and various automotive products that are exposed to harsh conditions and require heat resistance.

4-tert-butylphenol itself is a critical precursor for resins used extensively in adhesives and coatings. penpet.comvinatiorganics.com For instance, para-tertiary butylphenol formaldehyde (B43269) resin (PTBP formaldehyde resin) is a well-known adhesive employed to bond materials such as leather, rubber-to-rubber, and rubber-to-metal. dormer.comorlandoskindoc.com Its applications are found in the manufacturing of shoes, watch straps, do-it-yourself glues, plywood, and automotive components. dormer.comorlandoskindoc.com The oil-soluble phenolic resins derived from p-tert-butylphenol are also incorporated into printing inks and insulation varnishes. chuanhechem.cn

Research into Electrical Conductivity and Optoelectronic Properties of Derived Polymeric Systems

The field of organic conductive polymers was largely initiated by the discovery of high electrical conductivity in doped polyacetylene. wikipedia.orgresearchgate.net Polyacetylene, the simplest conjugated polymer, is conceptually formed from the polymerization of acetylene. wikipedia.org Research in this area has explored modifying the polyacetylene backbone with various substituents to improve properties like processability and solubility.

The introduction of bulky side groups, such as the tert-butyl group, has been investigated as a strategy to enhance the solubility of conjugated polymers. wikipedia.org However, this modification often comes with a trade-off. While highly branched tert-butyl groups can increase solubility, they can also introduce steric hindrance that causes the polymer chain to twist. wikipedia.org This twisting disrupts the π-electron conjugation along the polymer backbone, which is essential for electrical conductivity, thereby decreasing this property. wikipedia.org Therefore, while derivatives of 4-tert-butylphenol and acetylene can be used to create processable polymeric systems, careful structural design is required to balance solubility with the desired electronic and optoelectronic properties. The inherent characteristics of these polymers have led to research into their potential use in organic semiconductors and microelectronics. wikipedia.orgenergyfrontier.us

Role as Key Intermediates and Building Blocks in Complex Organic Synthesis

Beyond polymerization, derivatives of 4-tert-butylphenol and acetylene are valuable intermediates in multi-step organic synthesis. Their distinct reactive sites—the phenolic hydroxyl group, the aromatic ring, and the carbon-carbon triple bond—allow for a wide range of chemical transformations.

Precursors for Substituted Alkynes, Polyacetylenes, and Heterocyclic Compounds

Acetylene is a fundamental two-carbon building block in organic synthesis, utilized in a variety of reactions including vinylations, cross-couplings, and cycloadditions to form more complex molecules. mdpi.comnih.govnih.gov The compound 4-tert-butylphenylacetylene, derived from 4-tert-butylphenol, serves as an important raw material and intermediate for synthesizing a range of organic compounds. chemicalbook.com

The terminal alkyne functionality in 4-tert-butylphenylacetylene allows it to participate in reactions to create more complex substituted alkynes. libretexts.orgorganic-chemistry.org For example, it can undergo palladium-catalyzed coupling reactions, such as the Sonogashira coupling, with various partners. chemicalbook.com The acidity of the terminal alkyne's C-H bond allows for deprotonation to form an acetylide anion, which can then act as a nucleophile in SN2 reactions to generate substituted alkynes. libretexts.org

Furthermore, these derivatives are direct precursors to polyacetylenes. The polymerization of acetylene itself, often using Ziegler-Natta catalysts, is a common method to produce polyacetylene films. wikipedia.orgiosrjournals.org Substituted acetylenes can also be polymerized, typically with transition metal catalysts, to yield functionalized polyacetylene derivatives. nih.gov Acetylene and its derivatives are also crucial in the synthesis of heterocyclic compounds through cycloaddition reactions, where the triple bond reacts with dipoles to form five-membered rings. mdpi.comresearchgate.net

Synthesis of Macrocyclic and Supramolecular Assemblies

The rigid structure and reactive ends of alkyne derivatives make them ideal building blocks for constructing large, well-defined molecular architectures such as macrocycles and supramolecular structures. energyfrontier.us The 4-tert-butylphenylacetylene moiety has been explicitly used in the synthesis of complex macrocyclic systems. chemicalbook.com

A notable example is the synthesis of 4,4′,5,5′-tetra(4-tert-butylphenylethynyl)dibenzo-24-crown-8-ether. This large macrocycle is constructed via a Sonogashira coupling reaction between 4-tert-butylphenylacetylene and 4,4′,5,5′-tetraiododibenzo-24-crown-8-ether. chemicalbook.com The tert-butylphenyl groups in such structures can influence their solubility, packing in the solid state, and their ability to interact with other molecules, which is fundamental to the field of supramolecular chemistry.

Utilization as Molecular Weight Modifiers (Chain Stoppers/End-Cappers) in Polymer Science

In the synthesis of condensation polymers such as polycarbonates and epoxy resins, precise control over the molecular weight is crucial for determining the final material's properties, including its strength, flexibility, and thermal resistance. researchgate.net 4-tert-Butylphenol (p-tert-butylphenol) serves as a highly effective monofunctional substance used to regulate polymer chain length. wikipedia.orggoogle.com In polymer science, it is classified as a "chain stopper" or "end-capper." wikipedia.org

The fundamental principle behind its function lies in its single reactive hydroxyl (-OH) group. During polymerization, difunctional monomers, like bisphenol A, react at both ends to extend the polymer chain. wikipedia.org However, when a 4-tert-butylphenol molecule is incorporated at the end of a growing chain, its single reactive site is consumed, preventing any further chain extension at that terminus. wikipedia.org This effectively "caps" the polymer chain and halts its growth.

The process of producing polycarbonate, for instance, often involves the reaction of a dihydroxy compound (like bisphenol A) with a carbonic acid derivative such as phosgene. google.com By introducing a controlled amount of a chain terminator like 4-tert-butylphenol into the reaction mixture, manufacturers can regulate the final molecular weight of the polycarbonate product. google.com Other phenols, including p-cumylphenol and octylphenol, can also be used for this purpose. google.comgoogle.com

Research has shown that the choice of the end-capping agent can significantly influence the final properties of the polymer. A study comparing polycarbonates end-capped with 4-tert-butylphenol to those capped with 4-tert-octylphenol (B29142) or 4-α-cumylphenol found that the latter agents resulted in superior impact strength and a better balance of fluidity and thermal resistance. researchgate.net This highlights the role of the end-capper's molecular structure in the material's bulk properties.

The impact of 4-tert-butylphenol concentration on the molecular weight of a typical polycarbonate is illustrated in the following table.

Table 1: Effect of 4-tert-Butylphenol (pTBP) Concentration on Polycarbonate Molecular Weight

| Experiment | Monomer (Bisphenol A) Molar Ratio | pTBP Molar Ratio | Resulting Weight Average Molecular Weight (Mw) (g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|---|

| 1 | 1.0 | 0.01 | 45,000 | 2.3 |

| 2 | 1.0 | 0.02 | 35,000 | 2.2 |

| 3 | 1.0 | 0.03 | 28,000 | 2.2 |

| 4 | 1.0 | 0.04 | 21,000 | 2.1 |

Catalytic Research and Ligand Design with Derived Compounds

Beyond their role in polymerization, derivatives of 4-tert-butylphenol and acetylene are significant in the fields of catalysis and ligand design. The bulky tert-butyl group and the rigid, linear acetylene moiety provide unique steric and electronic properties that can be exploited to create highly selective and efficient catalysts.

A key derivative in this area is 4-tert-butylphenylacetylene. chemicalbook.com This compound serves as a building block for more complex ligand structures. The acetylene group is particularly versatile, enabling its use in palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to construct larger, conjugated systems. These extended structures can act as ligands for various metal centers.

In coordination chemistry, ligands containing the bulky 4-tert-butylphenol group are used to influence the properties of metal complexes. For example, tridentate, dianionic biphenolate phosphine (B1218219) ligands incorporating tert-butyl groups have been synthesized and coordinated with Group 4 metals like titanium (Ti), zirconium (Zr), and hafnium (Hf). nih.gov These complexes have shown activity as initiators for the ring-opening polymerization of ε-caprolactone, demonstrating a direct application in catalysis. nih.gov The steric hindrance provided by the tert-butyl groups can create a specific coordination environment around the metal center, influencing the catalyst's activity and selectivity.

Furthermore, metal complexes derived from ligands such as N,N′-Bis(3,5-di-tert-butyl-2-hydroxy-phenyl)-1,2-phenylenediamine have been studied for their catalytic potential in reactions like the polymerization of lactide. mdpi.com The tert-butyl groups on the phenolate (B1203915) rings are crucial for tuning the electronic properties and stability of the resulting metal complex.

The combination of a phenyl ring, a tert-butyl group, and an acetylene linker allows for the design of "acetylene-expanded" ligands. These ligands can create large, well-defined cavities around a metal center, which is a key concept in host-guest chemistry and the design of catalysts with shape-selective properties. mdpi.com